molecular formula C9H18N2O B14870600 3-(Aminomethyl)-1-isopropyl-3-methylpyrrolidin-2-one

3-(Aminomethyl)-1-isopropyl-3-methylpyrrolidin-2-one

Cat. No.: B14870600
M. Wt: 170.25 g/mol
InChI Key: JXYNZDOGXLWVDC-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-isopropyl-3-methylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones This compound is characterized by a pyrrolidinone ring substituted with an aminomethyl group, an isopropyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-isopropyl-3-methylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyrrolidin-2-one with formaldehyde and isopropylamine under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the aminomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and purity. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-isopropyl-3-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidinones.

Scientific Research Applications

3-(Aminomethyl)-1-isopropyl-3-methylpyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-isopropyl-3-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The aminomethyl group allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-1-methylpyrrolidin-2-one: Lacks the isopropyl group, leading to different chemical and biological properties.

    3-(Aminomethyl)-1-isopropylpyrrolidin-2-one: Lacks the methyl group, affecting its reactivity and applications.

Uniqueness

3-(Aminomethyl)-1-isopropyl-3-methylpyrrolidin-2-one is unique due to the presence of both the isopropyl and methyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

3-(aminomethyl)-3-methyl-1-propan-2-ylpyrrolidin-2-one

InChI

InChI=1S/C9H18N2O/c1-7(2)11-5-4-9(3,6-10)8(11)12/h7H,4-6,10H2,1-3H3

InChI Key

JXYNZDOGXLWVDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(C1=O)(C)CN

Origin of Product

United States

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